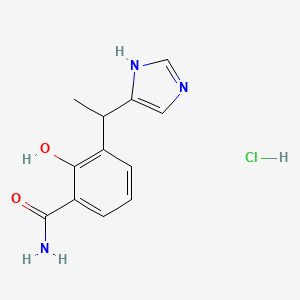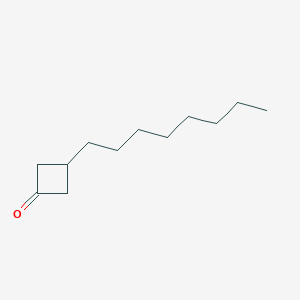
Cyclobutanone, 3-octyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclobutanone, 3-octyl-, is an organic compound that belongs to the class of cyclic ketones It features a four-membered ring structure with a ketone functional group and an octyl side chain attached to the third carbon of the cyclobutanone ring
準備方法
Synthetic Routes and Reaction Conditions
-
Oxidation of Cyclobutanol Derivatives: : One common method for synthesizing cyclobutanone derivatives involves the oxidation of cyclobutanol derivatives. For instance, 3-octylcyclobutanol can be oxidized using strong oxidizing agents such as chromic acid (H₂CrO₄) or pyridinium chlorochromate (PCC) to yield cyclobutanone, 3-octyl-.
-
Friedel-Crafts Acylation: : Another synthetic route involves the Friedel-Crafts acylation of cyclobutane with an appropriate acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃)
Industrial Production Methods
Industrial production of cyclobutanone, 3-octyl-, typically involves large-scale oxidation processes using robust and efficient oxidizing agents. The choice of method depends on factors such as yield, cost, and environmental considerations. Continuous flow reactors and catalytic processes are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
-
Oxidation: : Cyclobutanone, 3-octyl-, can undergo further oxidation to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
-
Reduction: : Reduction of cyclobutanone, 3-octyl-, can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), leading to the formation of the corresponding alcohol, 3-octylcyclobutanol.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, where the ketone group can be replaced by other functional groups. Reagents such as Grignard reagents (RMgX) can be used to introduce new alkyl or aryl groups.
Common Reagents and Conditions
Oxidizing Agents: Chromic acid, potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Aluminum chloride for Friedel-Crafts acylation.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: 3-octylcyclobutanol.
Substitution: Various alkyl or aryl-substituted cyclobutanone derivatives.
科学的研究の応用
Cyclobutanone, 3-octyl-, has several applications in scientific research:
-
Chemistry: : It serves as a valuable intermediate in organic synthesis, particularly in the construction of complex molecules and natural products. Its strained ring structure makes it a useful starting material for various synthetic transformations.
-
Biology: : The compound can be used in the study of enzyme-catalyzed reactions involving cyclic ketones. It may also serve as a model compound for understanding the behavior of cyclic ketones in biological systems.
-
Medicine: : Cyclobutanone derivatives have potential applications in drug discovery and development. Their unique structural features can be exploited to design novel therapeutic agents with specific biological activities.
-
Industry: : In the industrial sector, cyclobutanone, 3-octyl-, can be used as a precursor for the synthesis of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications.
作用機序
The mechanism of action of cyclobutanone, 3-octyl-, involves its interaction with molecular targets through its ketone functional group. The compound can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various adducts. The strained ring structure of cyclobutanone also makes it prone to ring-opening reactions, which can further diversify its reactivity.
類似化合物との比較
Cyclobutanone, 3-octyl-, can be compared with other cyclic ketones such as cyclopropanone, cyclopentanone, and cyclohexanone.
Cyclopropanone: A three-membered ring ketone, highly reactive due to ring strain, but less stable and harder to handle compared to cyclobutanone.
Cyclopentanone: A five-membered ring ketone, more stable and less strained than cyclobutanone, with different reactivity patterns.
Cyclohexanone: A six-membered ring ketone, very stable and commonly used in organic synthesis, with lower ring strain compared to cyclobutanone.
Cyclobutanone, 3-octyl-, is unique due to its four-membered ring structure, which imparts significant ring strain and reactivity, making it a valuable compound for various synthetic and research applications.
特性
CAS番号 |
160002-82-4 |
|---|---|
分子式 |
C12H22O |
分子量 |
182.30 g/mol |
IUPAC名 |
3-octylcyclobutan-1-one |
InChI |
InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-11-9-12(13)10-11/h11H,2-10H2,1H3 |
InChIキー |
DCXUUFRIRJVXJX-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC1CC(=O)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


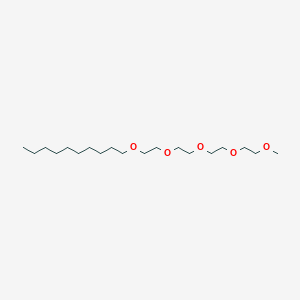
![4-[(Benzyloxy)methyl]-2-phenyl-1,3-dioxane](/img/structure/B14275624.png)
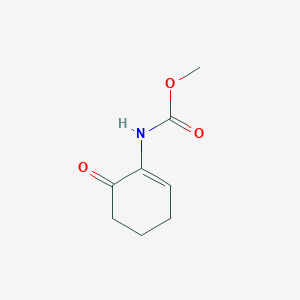

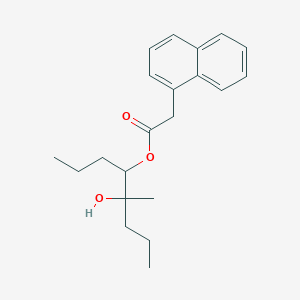



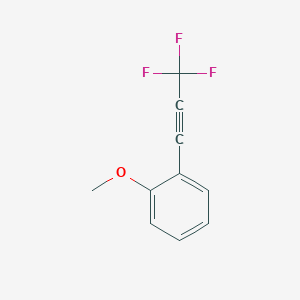
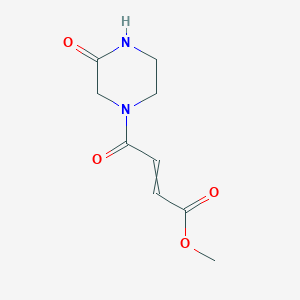
![5-Fluorobenzo[h]quinoline](/img/structure/B14275672.png)
![N-Hydroxy-3-methyl-3a,9b-dihydro-3H-imidazo[4,5-f]quinolin-2-amine](/img/structure/B14275684.png)
![1-Naphthalenecarboxylic acid, 2-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B14275686.png)
